Chlorodiisopropylaminomethoxyphosphine
Overview
Description
Chlorodiisopropylaminomethoxyphosphine is an organophosphorus compound with the molecular formula C7H17ClNOP. It is a colorless or pale yellow liquid with a pungent odor. This compound is used as a reagent and intermediate in organic synthesis, particularly in the synthesis of oligonucleotides and other phosphorus-containing compounds .
Preparation Methods
Chlorodiisopropylaminomethoxyphosphine can be synthesized through several methods:
Reaction of Methoxyphosphonic Acid with Thionyl Chloride: This method involves the reaction of methoxyphosphonic acid with thionyl chloride to produce this compound.
Reaction of Methyl Chloride and Diisopropylamine with Sulfurous Acid: Another method involves the reaction of methyl chloride and diisopropylamine with sulfurous acid.
Chemical Reactions Analysis
Chlorodiisopropylaminomethoxyphosphine undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is used in coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF. Major products formed from these reactions include various substituted phosphines and phosphine oxides.
Scientific Research Applications
Chlorodiisopropylaminomethoxyphosphine has several scientific research applications:
Chemistry: It is used as a phosphitylating agent in the synthesis of oligonucleotides by the phosphoramidite method.
Biology: It is used in the synthesis of phosphorothioate analogs of biologically active compounds.
Medicine: It is involved in the synthesis of compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of chlorodiisopropylaminomethoxyphosphine involves its ability to act as a phosphitylating agent. It introduces phosphorus atoms into organic molecules, facilitating the formation of phosphoramidite intermediates. These intermediates can then undergo further reactions to form oligonucleotides and other phosphorus-containing compounds .
Comparison with Similar Compounds
Chlorodiisopropylaminomethoxyphosphine can be compared with other similar compounds such as:
Methyl N,N-diisopropylphosphoramidochloridite: Similar in structure and used in similar applications.
N,N-Diisopropylmethylphosphoramidic Chloride: Another related compound with similar uses in organic synthesis.
This compound is unique due to its specific reactivity and the ability to introduce phosphorus atoms into organic molecules efficiently, making it a valuable reagent in synthetic chemistry .
Properties
IUPAC Name |
N-(chlorophosphanyloxymethyl)-N-propan-2-ylpropan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClNOP/c1-6(2)9(7(3)4)5-10-11-8/h6-7,11H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLVBVPYZYXEFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(COPCl)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClNOP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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